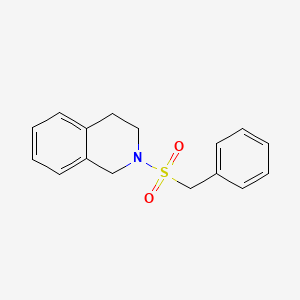

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzylsulfonyl group attached to the tetrahydroisoquinoline core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydroisoquinoline and benzylsulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Procedure: Tetrahydroisoquinoline is reacted with benzylsulfonyl chloride in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfide.

Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

a. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). BS-THIQ and its analogs have shown promise as potential therapeutic agents due to their ability to modulate neurotoxic pathways. For instance, studies have demonstrated that certain tetrahydroisoquinolines can inhibit monoamine oxidase (MAO), an enzyme implicated in dopamine metabolism, thus preserving dopaminergic neurons in models of PD .

b. Anticancer Properties

Recent investigations have suggested that BS-THIQ may possess anticancer properties. Compounds within the tetrahydroisoquinoline class have been explored for their ability to target estrogen receptors and inhibit tumor growth in various cancers, including breast and ovarian cancers. The mechanism involves the modulation of estrogen receptor signaling pathways, which are critical for tumor progression .

Case Studies and Research Findings

Numerous studies have documented the effects of BS-THIQ and its analogs:

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.

Sulfonamide-based Indole Analogs: Exhibits strong antimicrobial actions.

Comparison:

Uniqueness: 2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activities compared to other sulfonyl-containing compounds.

Structural Differences: While similar compounds like 2-(benzylsulfonyl)benzothiazole and sulfonamide-based indole analogs share the sulfonyl group, their core structures differ, leading to variations in their chemical and biological properties.

Biological Activity

2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a benzylsulfonyl substituent. Its molecular formula is C15H17NO2S. The unique structure contributes to its interaction with various biological targets.

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline may exhibit neuroprotective effects. For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, has shown both neurotoxic and neuroprotective properties depending on concentration levels . Low concentrations can protect dopaminergic neurons, while high concentrations induce apoptosis.

- Anticancer Properties : Compounds similar to this compound have been investigated for their anticancer properties. Studies suggest that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains. The sulfonamide group is known to enhance antibacterial activity through inhibition of bacterial folate synthesis.

Case Studies

- Neurotoxicity and Neuroprotection : In studies involving 1BnTIQ, it was observed that this compound could significantly affect the levels of dopamine and its metabolites in the rat brain. Acute administration increased dopamine release substantially while chronic treatment diminished this effect . These findings suggest a complex interaction with neurotransmitter systems that could be relevant for conditions like Parkinson's disease.

- Cancer Cell Studies : In vitro studies demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. These findings highlight the potential for developing new anticancer agents based on this scaffold .

Data Table: Biological Activities

Properties

IUPAC Name |

2-benzylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHISYJAKZOFDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.